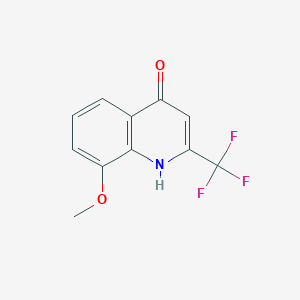

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

Descripción

BenchChem offers high-quality 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

8-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTJOLUVQOIHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347127 | |

| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-84-1 | |

| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide

Abstract: This technical guide provides a comprehensive analytical and spectroscopic profile of the novel heterocyclic compound, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and antimalarial properties.[1][2][3] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This document outlines detailed experimental protocols for the characterization of this compound using state-of-the-art spectroscopic techniques. As this is a novel compound, the presented quantitative data is predictive, based on the analysis of structurally similar compounds and established principles of spectroscopy. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of new quinoline-based therapeutic agents.

Predicted Spectroscopic Data

The following data represents a predictive analysis of the spectroscopic characteristics of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. These predictions are derived from the known spectral properties of the quinoline core, the influence of hydroxyl, methoxy, and trifluoromethyl substituents, and data from analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 11.5 - 12.5 | br s | - | 4-OH |

| ~ 7.8 - 8.0 | d | ~ 8.0 | H-5 |

| ~ 7.4 - 7.6 | t | ~ 8.0 | H-6 |

| ~ 7.1 - 7.3 | d | ~ 8.0 | H-7 |

| ~ 6.5 - 6.7 | s | - | H-3 |

| ~ 3.9 - 4.1 | s | - | 8-OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175 - 178 | C-4 |

| ~ 150 - 153 (q, J ≈ 35-40 Hz) | C-2 |

| ~ 148 - 150 | C-8a |

| ~ 146 - 148 | C-8 |

| ~ 125 - 128 | C-6 |

| ~ 120 - 125 (q, J ≈ 270-280 Hz) | -CF₃ |

| ~ 118 - 120 | C-4a |

| ~ 115 - 117 | C-5 |

| ~ 108 - 110 | C-7 |

| ~ 100 - 103 | C-3 |

| ~ 56 - 58 | 8-OCH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -61 to -63 | s | -CF₃ |

Note: The quartet multiplicity (q) for C-2 and the -CF₃ carbon in ¹³C NMR is due to coupling with the three fluorine atoms.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Broad | O-H stretch (intramolecular H-bonding) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1640 - 1620 | Strong | C=N stretch |

| 1610 - 1580 | Strong | C=C aromatic ring stretch |

| 1350 - 1150 | Very Strong | C-F stretch |

| 1280 - 1240 | Strong | Ar-O-C stretch (asymmetric) |

| 1050 - 1020 | Medium | Ar-O-C stretch (symmetric) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈F₃NO₂ |

| Calculated Mass [M+H]⁺ | 244.0580 |

| Expected Fragmentation | Loss of CO, CF₃, OCH₃ |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline core gives rise to characteristic absorptions.[7][8]

Table 6: Predicted UV-Vis Absorption Data (in Methanol)

| λmax (nm) | Transition Type |

|---|---|

| ~ 230 - 250 | π → π* |

| ~ 310 - 330 | n → π* |

Experimental Protocols

The following are standardized protocols for the spectroscopic analysis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[9]

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024 or more scans. Use standard pulse programs.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula (C₁₁H₈F₃NO₂).[4]

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[9]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Perform a background scan before scanning the sample.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette. A typical concentration is 1x10⁻⁵ M.[5]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200–800 nm. Use the pure solvent as a blank for baseline correction.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the complete spectroscopic characterization of a novel synthesized compound like 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

Caption: General experimental workflow for spectroscopic characterization.

Potential Biological Relevance

While the specific biological activity of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is yet to be determined, its core structure is present in compounds with a wide array of therapeutic applications. This diagram illustrates the potential areas of investigation for this and related quinoline derivatives based on existing literature.[10][11][12]

Caption: Potential therapeutic applications of the quinoline scaffold.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (CAS Number: 41192-84-1). Due to the limited availability of specific experimental data for this compound, this document also includes data from structurally similar quinoline derivatives to offer a predictive profile. The guide details generalized experimental protocols for the synthesis and characterization of this class of compounds and explores potential biological activities and mechanisms of action based on related molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy and hydroxy substitutions also play crucial roles in modulating the physicochemical and biological properties of the quinoline scaffold. This guide focuses on 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, a molecule of interest for further investigation.

Core Physical and Chemical Properties

Direct experimental data for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is scarce in publicly available literature. Therefore, the following tables summarize its basic identifiers and present a comparative analysis of the physical and chemical properties of closely related quinoline derivatives to provide an estimated profile.

Compound Identification

| Property | Value |

| CAS Number | 41192-84-1[1][2][3][4][5] |

| IUPAC Name | 8-methoxy-2-(trifluoromethyl)quinolin-4-ol[1] |

| Molecular Formula | C₁₁H₈F₃NO₂[1][6][7] |

| Molecular Weight | 243.18 g/mol [6][7] |

Comparative Physicochemical Data of Analogous Quinolines

The following table presents experimental data for structurally similar compounds to infer the potential properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

| Compound | CAS Number | Melting Point (°C) | Solubility | pKa |

| 4-Hydroxy-2-(trifluoromethyl)quinoline | 1701-18-4 | 206 - 208 | Not specified | Not specified |

| 4-Hydroxy-8-(trifluoromethyl)quinoline | 23779-96-6 | 171 - 177 | Not specified | Not specified |

| 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | 1701-21-9 | Not specified | Not specified | Not specified |

| 8-Hydroxyquinoline | 148-24-3 | 73 - 75 | Soluble in alcohol, acetone, chloroform, benzene | ~9.9 (in aqueous solution)[8] |

| 3-(Trifluoromethyl)quinoline | 25199-76-2 | 42 - 43 | Water: 0.22 g/L | Not specified |

Note: This table is for comparative purposes only. The properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline may vary.

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

A likely synthetic approach involves the reaction of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization. For 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, this would likely involve 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol for Synthesis (Generalized)

-

Condensation: To a solution of 2-methoxyaniline in a suitable solvent (e.g., toluene or ethanol), add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate. A catalytic amount of acid (e.g., p-toluenesulfonic acid) may be added.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Once the condensation is complete, the intermediate is subjected to thermal cyclization. This is often achieved by heating at a high temperature (e.g., 250 °C) in a high-boiling point solvent like diphenyl ether.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Protocol for Solubility Determination

A general method for determining the solubility of a compound in various solvents involves the shake-flask method.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Protocol for pKa Determination

The pKa of a compound can be determined by potentiometric titration.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, the quinoline scaffold is a well-known pharmacophore. The presence of the trifluoromethyl and methoxy groups suggests potential for various biological activities.

Derivatives of 8-hydroxyquinoline have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[9] The trifluoromethyl group is often incorporated into drug candidates to improve their metabolic stability and cell permeability. Some quinoline derivatives have been investigated as inhibitors of various kinases, suggesting that they may interfere with cell signaling pathways involved in cell proliferation and survival. For instance, some quinoline-based molecules have been shown to target receptor tyrosine kinases like c-Met, EGFR, and VEGFR.[10]

Postulated Signaling Pathway Involvement

Based on the activity of related compounds, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline could potentially act as a kinase inhibitor, possibly affecting pathways such as the PI3K/AKT/mTOR signaling cascade, which is crucial in many cancers.

Conclusion

4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a chemical entity with potential for further investigation in drug discovery and development. While specific experimental data is currently limited, this guide provides a framework for its characterization based on the properties of analogous compounds and established scientific principles. The synthetic and analytical protocols outlined herein offer a starting point for researchers to produce and characterize this molecule, and the discussion on potential biological activities provides a rationale for its screening in relevant assays. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising compound.

References

- 1. 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline|CAS 41192-84-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. 4-HYDROXY-8-METHOXY-2-(TRIFLUOROMETHYL)QUINOLINE (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. 31009-34-4,6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Biological Activity of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of the scientific literature and public databases did not yield specific biological activity data for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. This guide, therefore, presents a synthesis of the biological activities of structurally analogous quinoline derivatives to infer the potential therapeutic applications of the title compound. The information herein is intended to serve as a foundational resource to guide future research.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged" scaffold in drug discovery, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1] Modifications to the quinoline nucleus, including the addition of substituents such as hydroxyl, methoxy, and trifluoromethyl groups, can significantly modulate the biological and physicochemical properties of the resulting molecules. The trifluoromethyl (-CF3) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This technical guide will explore the potential biological activities of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline by examining the established activities of three classes of its structural analogs:

-

Trifluoromethylquinoline Derivatives: Highlighting the impact of the -CF3 group.

-

8-Methoxyquinoline Derivatives: Focusing on the influence of the methoxy substituent at the 8-position.

-

4-Hydroxyquinoline Derivatives: Examining the role of the hydroxyl group at the 4-position.

The primary therapeutic areas where these analogs have shown promise are oncology, infectious diseases (particularly malaria), and inflammation.

Potential Anticancer Activity

The quinoline scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting mechanisms that include apoptosis induction, cell cycle arrest, and the inhibition of key signaling pathways.[3]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research points to the ability of quinoline derivatives to inhibit the Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) pathway.[4][5][6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][5] Molecular docking studies on some trifluoromethylquinoline derivatives have suggested a mechanism of action involving the inhibition of PI3K.[8]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinoline Derivatives:

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro cytotoxic activity of various substituted quinoline derivatives against different human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethylquinolines | Compound 15 (a urea derivative) | Not Specified | More potent than doxorubicin | [8] |

| 8-Methoxyquinolines | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [9] |

| 4-Hydroxyquinolones | Compound 3g (a 4-hydroxyquinolone analog) | HCT116 (Colon) | Not specified, but most active in series | |

| 4-Hydroxyquinazolines (related scaffold) | Compound IN17 | HCT-15 (Colon) | 33.45 | [10] |

| 4-Hydroxyquinazolines (related scaffold) | Compound IN17 | HCC1937 (Breast) | 34.29 | [10] |

Potential Antimalarial Activity

Quinolines are a historic and vital class of antimalarial drugs. Their mechanism of action often involves interfering with the detoxification of heme in the malaria parasite.[11][12][13][14][15]

Inhibition of Heme Polymerization

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Many quinoline-based antimalarials are thought to act by binding to heme and inhibiting this polymerization process.[11][13][14] The accumulation of free heme leads to oxidative stress and parasite death.

Diagram of the Heme Polymerization Inhibition Workflow:

Quantitative Data from Structurally Related Compounds

The introduction of trifluoromethyl groups into the quinoline scaffold has been shown to be particularly effective in enhancing antimalarial activity, especially against resistant strains of Plasmodium.[16]

| Compound Class | Specific Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Bis(trifluoromethyl)quinolines | 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [17] |

| Bis(trifluoromethyl)quinolines | 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | [17] |

Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting another potential therapeutic avenue for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.[18][19]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives can be attributed to various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways like NF-κB.[20] Some trifluoromethylquinoline derivatives have shown anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Quantitative Data from Structurally Related Compounds

| Compound Class | Specific Compound | In Vivo Model | Activity | Reference |

| Trifluoromethylquinolines | 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | Carrageenan-induced rat paw edema | Comparable to indomethacin | [18] |

| Ibuprofen-quinoline conjugates | Unsubstituted and 6-substituted fluoro- and chloro-derivatives of 2-(trifluoromethyl)quinoline linked to ibuprofen | Carrageenan-induced rat paw edema | Significant anti-inflammatory properties | [21] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activities of quinoline derivatives, based on methodologies described in the literature.[3] These can be adapted for the investigation of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Diagram of the MTT Assay Workflow:

Conclusion and Future Directions

While direct experimental data for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is not currently available, the extensive research on its structural analogs provides a strong rationale for investigating its biological activities. The combination of a 4-hydroxy, 8-methoxy, and 2-trifluoromethyl substituent on the quinoline scaffold suggests a high potential for potent anticancer, antimalarial, and anti-inflammatory properties.

Future research should focus on the synthesis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline and its evaluation in a battery of in vitro and in vivo assays to determine its specific biological profile and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating such an investigation. The unique substitution pattern of this compound may lead to novel and potent therapeutic agents.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Control of heme polymerase by chloroquine and other quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanism of Action of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is not currently available in the public domain. This technical guide synthesizes information from studies on structurally related quinoline derivatives to propose a potential mechanism of action and to provide a framework for future research. All data and protocols are extrapolated from these related compounds.

Executive Summary

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The specific compound, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, incorporates key structural features—a quinoline core, a hydroxyl group at position 4, a methoxy group at position 8, and a trifluoromethyl group at position 2—that suggest potential for significant biological activity. While direct evidence is lacking, analysis of analogous compounds indicates that its mechanism of action could involve the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, or interference with DNA replication and repair processes. This guide provides a comprehensive overview of the plausible mechanisms, supported by data from related compounds, and outlines detailed experimental protocols to facilitate further investigation.

Proposed Biological Targets and Signaling Pathways

Based on the activities of structurally similar quinoline derivatives, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline may exert its effects through one or more of the following mechanisms:

-

Inhibition of the PI3K/AKT/mTOR Signaling Pathway: Several quinoline derivatives have been shown to inhibit components of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Disruption of this pathway is a key strategy in cancer therapy. The trifluoromethyl group on the quinoline ring may enhance the compound's inhibitory activity.

-

Interference with DNA Function: Certain quinoline-based compounds can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases and DNA methyltransferases.[4] This leads to cell cycle arrest and apoptosis.

-

Antiproliferative Activity: Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. This is often achieved by inducing cell cycle arrest, typically at the G2/M or S phase.[5]

Quantitative Data from Related Quinoline Derivatives

To provide a quantitative perspective, the following table summarizes the biological activity of various quinoline derivatives that share structural similarities with 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. It is important to note that these values are for related compounds and may not be representative of the target compound's activity.

| Compound/Derivative Class | Target/Assay | IC50/GI50 (µM) | Cell Line(s) | Reference |

| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | Antiproliferative activity | 1.20 | Various cancer cell lines | [5] |

| 4-anilino-8-methoxy-2-phenylquinoline derivative (Compound 10) | Antiproliferative activity | 8.91 | Various cancer cell lines | [5] |

| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | Antiproliferative activity | 0.07 | HCT-116 (colon cancer) | [5] |

| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | Antiproliferative activity | <0.01 | MCF7, MDA-MB-435 (breast cancer) | [5] |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) | Cytotoxicity | 0.35 | HCT116 (colorectal cancer) | [6] |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) | Cytotoxicity | 0.54 | Caco-2 (colorectal cancer) | [6] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Anti-proliferation | 0.33 | HCT116 (colorectal cancer) | [2] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Anti-proliferation | 0.51 | Caco-2 (colorectal cancer) | [2] |

Detailed Experimental Protocols for Future Research

The following are detailed methodologies for key experiments that can be adapted to investigate the mechanism of action of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.01 to 100 µM). Treat the cells with the compound dilutions and a vehicle control (DMSO) for 48-72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations of Proposed Mechanisms and Workflows

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is currently unavailable, the structural analogy to other biologically active quinoline derivatives provides a strong basis for proposing its potential as a modulator of key cellular processes, particularly in the context of cancer. The proposed mechanisms, including the inhibition of the PI3K/AKT/mTOR pathway and interference with DNA function, offer promising avenues for future research.

The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise molecular targets and cellular effects of this compound. Further investigations should also include in vivo studies to assess its efficacy and safety in animal models, as well as structure-activity relationship (SAR) studies to optimize its therapeutic potential. The insights gained from such research will be invaluable for the development of novel quinoline-based therapeutics.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

Literature review of trifluoromethylquinoline derivatives

An In-depth Technical Guide to Trifluoromethylquinoline Derivatives

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline core has emerged as a powerful strategy in modern drug design.[4] The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[5][6][7] Introducing a trifluoromethyl group can improve a molecule's ability to cross cell membranes, increase its resistance to metabolic degradation, and alter its binding affinity to biological targets.[6][7][8] This review focuses on the synthesis, biological activities, and structure-activity relationships of trifluoromethylquinoline derivatives, providing a comprehensive guide for researchers and professionals in drug development.

Synthetic Strategies for Trifluoromethylquinoline Derivatives

The synthesis of trifluoromethyl-containing heterocycles, including quinolines, has advanced significantly, with primary strategies involving either the direct introduction of a -CF3 group or the use of trifluoromethylated building blocks.[9] The latter approach has proven to be a particularly powerful and versatile strategy.[10][11]

Key Synthetic Approaches:

-

Annulation of Trifluoromethyl Building Blocks: This is a common strategy where pre-fluorinated synthons are cyclized with suitable partners. For instance, α,β-unsaturated trifluoromethyl ketones can undergo a 1,2-addition reaction with anilines, followed by intermolecular annulation and aerobic dehydrogenation, to yield 2-trifluoromethyl quinolines.[9]

-

Cascade Reactions: Researchers have developed one-pot cascade reactions for efficient synthesis. A silver-mediated cascade reaction of 3-formylchromones with diazo compounds provides a route to 3-CF3-substituted pyrazoles, illustrating a strategy that can be adapted for quinoline synthesis.[9]

-

Catalyst-Free Annulation: A heating-induced desulfurization annulation of CF3-imidoyl sulfoxonium ylides with isothiocyanates has been developed for constructing 2-trifluoromethyl-4-aminoquinolines under metal- and additive-free conditions.[10]

-

Copper-Catalyzed Annulation: A notable method involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines, which produces a series of 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions.[12]

-

Phosphonium Salt Chemistry: Another approach utilizes trifluoroacetic acid derivatives, which are inexpensive and easy to handle. For example, the thermolysis of a phosphonium salt derived from trifluoroacetic anhydride (TFAA) can be used to introduce the trifluoromethyl group and form the quinoline ring.[13]

A generalized workflow for the synthesis of trifluoromethylquinolines using building blocks is depicted below.

Biological Activities and Therapeutic Potential

The incorporation of the trifluoromethyl group into the quinoline scaffold has led to the discovery of derivatives with a wide range of biological activities. These compounds are of significant interest as potential therapeutic agents.[5][6]

Anticancer Activity

A primary area of investigation for trifluoromethylquinoline derivatives is oncology.[14] Many derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines.[14][15]

-

Tubulin Polymerization Inhibition: Certain novel trifluoromethylquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[14] For example, compound 6b was found to target the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics. This action arrests cancer cells in the G2/M phase of the cell cycle and subsequently induces apoptosis.[14]

-

p53/Bax-Dependent Apoptosis: Other quinoline derivatives have been shown to exert their anticancer effects through different mechanisms. Compound 10g , a 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine, was found to trigger apoptosis in colorectal cancer cells by activating the transcriptional activity of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax.[15]

Other Biological Activities

While cancer remains a major focus, the structural motif of quinoline suggests a broad potential for other therapeutic applications. Quinoline derivatives have historically been investigated for a variety of biological effects, including:

The introduction of a trifluoromethyl group can modulate these activities, potentially leading to new therapeutic candidates in these areas as well.[16]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design.[17] SAR studies on trifluoromethylquinoline derivatives have provided valuable insights for optimizing their potency and selectivity.

-

Substitution Position: The position of the trifluoromethyl group and other substituents on the quinoline ring significantly impacts activity. For anticancer quinolines, large and bulky alkoxy groups at the C-7 position and amino side chains at the C-4 position have been shown to be beneficial for antiproliferative activity.[15]

-

Side Chain Length: The length of alkylamino side chains can also affect potency. For a series of anticancer quinoline derivatives, a side chain with two methylene units was found to be the most favorable for activity.[15]

-

Importance of the -CF3 Group: In studies comparing trifluoromethylated compounds with their non-fluorinated methyl analogs, the -CF3 group is often found to be crucial for cytotoxicity. Replacing even one trifluoromethyl group with a methyl group can lead to a sharp decrease in activity, highlighting the unique contribution of the fluorinated moiety to the compound's biological function.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for representative trifluoromethylquinoline derivatives and related compounds, demonstrating their potent biological effects.

Table 1: Antiproliferative Activity of Trifluoromethylquinoline Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6b | LNCaP (Prostate) | Nanomolar range | Tubulin Polymerization Inhibitor | [14] |

| 5a | Various | Nanomolar range | Not specified | [14] |

| 5m | Various | Nanomolar range | Not specified | [14] |

| 5o | Various | Nanomolar range | Not specified | [14] |

| 10g | Various | < 1.0 | p53/Bax-dependent apoptosis |[15] |

Table 2: Antibacterial and Anticancer Activity of Related Trifluoromethylated Aryl-Urea Derivatives

| Compound | Activity Type | Target | MIC (µg/mL) | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 8 | Antibacterial | E. coli | 4.88 | - | [19] |

| 7 | Anticancer | PACA2 | - | 44.4 | [19] |

| 8 | Anticancer | PACA2 | - | 22.4 | [19] |

| 9 | Anticancer | HCT116 | - | 17.8 | [19] |

| 9 | Anticancer | HePG2 | - | 12.4 |[19] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments cited in this review.

Protocol 1: Synthesis of 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation

This protocol is based on the method developed by Yuan et al. for the synthesis of 4-trifluoromethyl quinolines.[12]

-

Reactant Preparation: To an oven-dried reaction tube, add ketone oxime acetate (0.2 mmol, 1.0 equiv.), ortho-trifluoroacetyl aniline (0.3 mmol, 1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)2, 10 mol%).

-

Solvent Addition: Add the specified solvent (e.g., 1,2-dichloroethane (DCE), 1.0 mL) to the reaction tube under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at the designated temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-trifluoromethyl quinoline derivative.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds.

-

Cell Seeding: Seed human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., trifluoromethylquinoline derivatives) dissolved in DMSO and diluted with cell culture medium. The final DMSO concentration should be non-toxic to the cells (e.g., <0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualizations

The following diagrams illustrate the mechanisms of action for key trifluoromethylquinoline derivatives.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Legacy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and scientific evolution of substituted quinolines, from their initial discovery in the 19th century to their current status as a cornerstone of modern medicinal chemistry. We delve into the foundational synthetic methodologies, providing detailed experimental protocols and quantitative data to support researchers in the lab. Furthermore, this guide elucidates the mechanisms of action of key quinoline-based drugs, illustrated with clear signaling pathway diagrams, offering valuable insights for professionals in drug development.

Early Discovery and the Dawn of Quinoline Chemistry

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar.[1][2] He named this substance "leukol." Shortly after, in 1842, French chemist Charles Gerhardt obtained a compound by distilling quinine with potassium hydroxide, which he named "Chinolein" or "Chinolin."[2] It was later determined that these two substances were, in fact, the same molecule. The definitive structure of quinoline as a fused benzene and pyridine ring system was proposed by August Kekulé in 1869, paving the way for the systematic exploration of its chemistry.[1]

The late 19th century was a period of intense investigation into the synthesis of quinolines, driven by the burgeoning dye industry and the desire to create synthetic alternatives to naturally occurring alkaloids like quinine.[2][3] This era saw the development of several eponymous reactions that remain fundamental to quinoline synthesis today.

Foundational Synthetic Methodologies

The classical methods for synthesizing the quinoline core are a testament to the ingenuity of early organic chemists. These reactions, often performed under harsh conditions, laid the groundwork for the vast array of substituted quinolines known today.

The Skraup Synthesis (1880)

One of the oldest and most well-known methods for preparing quinolines is the Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup.[4][5] This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[6][7] The reaction is notoriously exothermic and requires careful control.[8]

Reaction Mechanism: The Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[2][6]

Experimental Protocol: Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional moderator).[2]

-

Procedure:

-

In a large, suitably equipped round-bottom flask, carefully add a mixture of aniline and nitrobenzene.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid, ensuring the temperature is controlled.

-

Add glycerol to the mixture, followed by ferrous sulfate if desired to moderate the reaction.

-

Heat the mixture cautiously. The reaction will become exothermic. Maintain control by external cooling if necessary.

-

After the initial vigorous reaction subsides, continue heating under reflux for several hours to complete the reaction.

-

After cooling, dilute the reaction mixture with water and neutralize with sodium hydroxide.

-

Isolate the crude quinoline by steam distillation.

-

Purify the quinoline by fractional distillation.[8]

-

Quantitative Data: The yield of the Skraup synthesis can vary significantly depending on the substrates and reaction conditions.

| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Reference |

| Aniline | Nitrobenzene | Ferrous sulfate | 75-80 | [8] |

| m-Toluidine | Nitrobenzene | - | 65 | [9] |

| o-Aminophenol | Arsenic pentoxide | Ferrous sulfate | ~100 | [8] |

Logical Relationship Diagram: Skraup Synthesis Workflow

References

- 1. biosynce.com [biosynce.com]

- 2. benchchem.com [benchchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. iipseries.org [iipseries.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential pharmacological profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. As of the latest literature review, no specific pharmacological data for this exact compound has been published. The information presented herein is extrapolated from studies on structurally similar quinoline derivatives. Therefore, this guide should be considered a speculative profile intended to support initial research and hypothesis generation. All experimental data and methodologies are provided as representative examples for the evaluation of quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. They form the core scaffold of numerous pharmaceuticals and bioactive molecules. The subject of this guide, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, is a distinct quinoline derivative characterized by a trifluoromethyl group at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 8-position. While this specific molecule is commercially available for research purposes, its pharmacological properties have not been detailed in the public domain.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential pharmacological profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. By examining the structure-activity relationships of analogous compounds, we can infer potential biological targets and activities. This document outlines a hypothetical pharmacological profile, details relevant experimental protocols for its investigation, and visualizes potential signaling pathways and experimental workflows.

Hypothetical Pharmacological Profile

Based on the pharmacological activities of structurally related quinoline derivatives, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline may exhibit a range of biological effects, including antiproliferative, kinase inhibitory, and antimalarial activities.

2.1. Potential Mechanism of Action

The biological activity of quinoline derivatives is heavily influenced by the nature and position of their substituents. The trifluoromethyl group at the 2-position is a strong electron-withdrawing group that can enhance metabolic stability and cell permeability. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes. The 8-methoxy group can influence the electronic properties and lipophilicity of the molecule.

Given these features, potential mechanisms of action for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline could include:

-

Kinase Inhibition: Many quinoline derivatives are known to be kinase inhibitors. The molecule could potentially inhibit the activity of protein kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer. One such pathway that has been shown to be modulated by a quinoline derivative is the PI3K/AKT/mTOR pathway.[1][2][3][4][5]

-

Antiproliferative Activity: By targeting key cellular processes, the compound could inhibit the proliferation of cancer cells. This could be achieved through the induction of cell cycle arrest or apoptosis.

-

Antimalarial Activity: Quinolines are a well-established class of antimalarial drugs. The mechanism often involves the inhibition of hemozoin formation in the malaria parasite.

2.2. Pharmacodynamics

The pharmacodynamic effects of this compound would be dependent on its primary mechanism of action. If it acts as a kinase inhibitor, it would be expected to modulate downstream signaling pathways, leading to cellular responses such as decreased proliferation or increased apoptosis. If it has antimalarial activity, it would lead to the death of the Plasmodium parasite.

2.3. Pharmacokinetics

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is currently unknown. The trifluoromethyl group may increase lipophilicity and metabolic stability. The hydroxyl and methoxy groups could be sites for phase II metabolism (e.g., glucuronidation or sulfation).

Quantitative Data from Structurally Related Compounds

To provide a context for the potential potency of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, the following tables summarize quantitative data for structurally related quinoline derivatives.

Table 1: Antiproliferative Activity of Related Quinoline Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| 4-anilino-8-methoxy-2-phenylquinoline derivative | HCT-116 (Colon) | 0.07 | [1] |

| 4-anilino-8-methoxy-2-phenylquinoline derivative | MCF7 (Breast) | <0.01 | [1] |

| 4-anilino-8-methoxy-2-phenylquinoline derivative | MDA-MB-435 (Breast) | <0.01 | [1] |

Table 2: Kinase Inhibitory Activity of a Related Quinoline Derivative

| Compound | Kinase Target | Activity (IC₅₀ in nM) | Reference |

| N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | PDE4 | 58 |

Experimental Protocols

The following are detailed, representative protocols for evaluating the potential biological activities of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

4.1. MTT Assay for Cell Viability

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7][8]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

4.2. In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine if a compound inhibits the activity of a specific kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[9][10][11][12][13]

-

Data Analysis: Determine the kinase activity as a percentage of the control (no inhibitor) and calculate the IC₅₀ value.

4.3. Plasmodium falciparum Growth Inhibition Assay

This assay is used to evaluate the antimalarial activity of a compound.

-

Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human red blood cells in a complete medium.

-

Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

-

Assay Setup: In a 96-well plate, add the parasitized red blood cells (at ~0.5% parasitemia and 2.5% hematocrit) to the wells containing the compound dilutions.

-

Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Growth Assessment: Determine parasite growth using a DNA-intercalating dye like SYBR Green I or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).[14][15][16][17][18]

-

Data Analysis: Calculate the percentage of growth inhibition compared to untreated controls and determine the EC₅₀ value.

Visualizations

5.1. Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a potential target for quinoline-based compounds in cancer therapy.[1][2][3][4][5]

5.2. Experimental Workflows

The following diagrams illustrate general workflows for in vitro drug screening.

Conclusion

While the pharmacological profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline remains to be experimentally determined, the analysis of structurally similar compounds suggests it may possess valuable biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a hypothetical framework and representative methodologies to facilitate the investigation of this compound. Further research is warranted to elucidate its precise mechanism of action, pharmacodynamic and pharmacokinetic properties, and therapeutic potential.

References

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro kinase assay [protocols.io]

- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

In Silico Prediction of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel compound, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. In the absence of direct experimental data, this document outlines the established computational protocols and predictive modeling techniques that form the basis of modern drug discovery and development. By leveraging quantitative structure-activity relationship (QSAR) models, molecular docking, and density functional theory (DFT) calculations, we can construct a robust profile of this quinoline derivative. This guide details these predictive methodologies, presents anticipated data in structured tables, and visualizes key computational workflows and property profiles to support further research and development efforts.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, possesses structural motifs—a trifluoromethyl group and a methoxy group—that can significantly influence its physicochemical and pharmacokinetic properties, making it a person of interest for therapeutic applications.[3][4] In silico prediction methods offer a time- and cost-effective approach to evaluate the drug-like potential of such novel chemical entities before their synthesis and experimental validation.[5]

This guide will explore the theoretical prediction of key properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, providing a foundational dataset for researchers.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems. In silico tools can predict these properties based on the molecule's structure. The table below summarizes the predicted physicochemical properties for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

| Property | Predicted Value | Methodology | Significance |

| Molecular Formula | C₁₁H₈F₃NO₂ | N/A | Basic chemical information |

| Molecular Weight | 243.18 g/mol | N/A | Influences absorption and distribution |

| logP (Octanol/Water) | 2.5 - 3.5 | QSAR, Atomic Contributions | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 55 - 65 Ų | Fragment-based methods | Predicts cell permeability and oral bioavailability |

| Hydrogen Bond Donors | 1 | Rule-based | Influences solubility and target binding |

| Hydrogen Bond Acceptors | 3 | Rule-based | Influences solubility and target binding |

| Aqueous Solubility (logS) | -3.0 to -4.0 | QSAR, Machine Learning | Affects absorption and formulation |

| pKa | 4.0 - 5.0 (acidic), 8.0 - 9.0 (basic) | DFT, QSAR | Determines ionization state at physiological pH |

In Silico Experimental Protocols

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or physicochemical properties.[6][7]

Protocol:

-

Dataset Collection: A dataset of quinoline derivatives with experimentally determined properties (e.g., solubility, logP, biological activity) is compiled.[7][8]

-

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its topological, electronic, and geometric features is calculated.

-

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) are used to build a predictive model.

-

Model Validation: The model's predictive power is rigorously assessed using internal (cross-validation) and external validation sets.[9][10]

-

Prediction for Target Compound: The validated QSAR model is then used to predict the properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[11][12]

Protocol:

-

Geometry Optimization: The 3D structure of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is optimized to its lowest energy conformation using a suitable basis set (e.g., B3LYP/6-31G*).

-

Electronic Property Calculation: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and dipole moment are calculated.[11]

-

Reactivity Descriptor Calculation: From the electronic properties, reactivity descriptors like chemical hardness, softness, and electrophilicity index are derived to predict the molecule's reactivity.[12]

Predicted ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction is a vital component of early-stage drug discovery.[5][13][14][15]

| ADMET Parameter | Prediction | Methodology | Implication |

| Absorption | |||

| Human Intestinal Absorption | High | Rule-based (e.g., Lipinski's Rule of 5), QSAR | Likelihood of good oral bioavailability. |

| Caco-2 Permeability | Moderate to High | QSAR, Machine Learning | Predicts absorption across the intestinal epithelial barrier. |

| P-glycoprotein Substrate | Likely | Molecular Docking, Pharmacophore Modeling | Potential for efflux from cells, affecting bioavailability. |

| Distribution | |||

| Plasma Protein Binding | High | QSAR | Influences the fraction of free drug available for therapeutic action. |

| Blood-Brain Barrier (BBB) Permeation | Possible | QSAR, Molecular Properties | Indicates potential for CNS activity or side effects. |

| Metabolism | |||

| CYP450 Inhibition (e.g., 3A4, 2D6) | Possible Inhibitor | Molecular Docking, Pharmacophore Modeling | Risk of drug-drug interactions. |

| Site of Metabolism Prediction | Quinoline ring, Methoxy group | Metabolic landscape mapping | Identifies potential metabolic hotspots. |

| Excretion | |||

| Renal Excretion | Moderate | QSAR | Predicts clearance through the kidneys. |

| Toxicity | |||

| hERG Inhibition | Low to Moderate Risk | QSAR, Pharmacophore Modeling | Potential for cardiotoxicity. |

| Ames Mutagenicity | Low Risk | Structure-based alerts, QSAR | Predicts potential for carcinogenicity. |

| Hepatotoxicity | Low to Moderate Risk | QSAR, Machine Learning | Predicts potential for liver damage. |

Predicted Biological Activities

Based on the structural similarity to other quinoline derivatives, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is predicted to exhibit a range of biological activities.

| Biological Activity | Prediction | Methodology | Rationale |

| Anticancer | Potential Activity | QSAR, Molecular Docking | Quinoline scaffolds are present in many anticancer agents.[2][16] The compound could be docked against known cancer targets like EGFR or telomerase.[7][16] |

| Antimalarial | Potential Activity | QSAR, Pharmacophore Modeling | The 4-hydroxyquinoline core is a known pharmacophore for antimalarial drugs.[6][9][17] |

| Antibacterial | Potential Activity | QSAR, Molecular Docking | Quinoline derivatives have been explored as antibacterial agents. Docking against bacterial enzymes like DNA gyrase can be performed. |

| Anti-inflammatory | Potential Activity | QSAR, Molecular Docking | Some quinoline derivatives exhibit anti-inflammatory properties.[3] |

Visualizations

In Silico Prediction Workflow

Caption: Workflow for the in silico prediction of compound properties.

Conceptual ADMET Profile

Caption: Conceptual overview of the predicted ADMET profile.

Conclusion